1,3-Dihydroxyacetone 1,3-Dihydroxyacetone Dihydroxyacetone, also known as chromelin or DHA, belongs to the class of organic compounds known as monosaccharides. Monosaccharides are compounds containing one carbohydrate unit not glycosidically linked to another such unit, and no set of two or more glycosidically linked carbohydrate units. Monosaccharides have the general formula CnH2nOn. Dihydroxyacetone exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Dihydroxyacetone has been found in human muscle and epidermis tissues, and has also been primarily detected in urine. Within the cell, dihydroxyacetone is primarily located in the cytoplasm. Dihydroxyacetone exists in all eukaryotes, ranging from yeast to humans. Dihydroxyacetone participates in a number of enzymatic reactions. In particular, Dihydroxyacetone can be converted into glycerol through the action of the enzyme glycerol 2-dehydrogenase. In addition, Dihydroxyacetone can be converted into glycerone phosphate through the action of the enzyme glycerone kinase. Outside of the human body, dihydroxyacetone can be found in a number of food items such as asian pear, walnut, summer savory, and coconut. This makes dihydroxyacetone a potential biomarker for the consumption of these food products.
Dihydroxyacetone is a ketotriose consisting of acetone bearing hydroxy substituents at positions 1 and 3. The simplest member of the class of ketoses and the parent of the class of glycerones. It has a role as a metabolite, an antifungal agent, a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a ketotriose and a primary alpha-hydroxy ketone.
A ketotriose compound. Its addition to blood preservation solutions results in better maintenance of 2,3-diphosphoglycerate levels during storage. It is readily phosphorylated to dihydroxyacetone phosphate by triokinase in erythrocytes. In combination with naphthoquinones it acts as a sunscreening agent.
Brand Name: Vulcanchem
CAS No.: 96-26-4
VCID: VC0048652
InChI: InChI=1S/C3H6O3/c1-2(4)3(5)6/h3,5-6H,1H3
SMILES: CC(=O)C(O)O
Molecular Formula: C3H6O3
Molecular Weight: 90.08 g/mol

1,3-Dihydroxyacetone

CAS No.: 96-26-4

Reference Standards

VCID: VC0048652

Molecular Formula: C3H6O3

Molecular Weight: 90.08 g/mol

1,3-Dihydroxyacetone - 96-26-4

CAS No. 96-26-4
Product Name 1,3-Dihydroxyacetone
Molecular Formula C3H6O3
Molecular Weight 90.08 g/mol
IUPAC Name 1,1-dihydroxypropan-2-one
Standard InChI InChI=1S/C3H6O3/c1-2(4)3(5)6/h3,5-6H,1H3
Standard InChIKey RXKJFZQQPQGTFL-UHFFFAOYSA-N
SMILES CC(=O)C(O)O
Canonical SMILES CC(=O)C(O)O
Colorform Crystalline powder
Colorless, crystalline solid
Melting Point 90 °C
Mp 80 °
90°C
Physical Description Solid
Description Dihydroxyacetone, also known as chromelin or DHA, belongs to the class of organic compounds known as monosaccharides. Monosaccharides are compounds containing one carbohydrate unit not glycosidically linked to another such unit, and no set of two or more glycosidically linked carbohydrate units. Monosaccharides have the general formula CnH2nOn. Dihydroxyacetone exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Dihydroxyacetone has been found in human muscle and epidermis tissues, and has also been primarily detected in urine. Within the cell, dihydroxyacetone is primarily located in the cytoplasm. Dihydroxyacetone exists in all eukaryotes, ranging from yeast to humans. Dihydroxyacetone participates in a number of enzymatic reactions. In particular, Dihydroxyacetone can be converted into glycerol through the action of the enzyme glycerol 2-dehydrogenase. In addition, Dihydroxyacetone can be converted into glycerone phosphate through the action of the enzyme glycerone kinase. Outside of the human body, dihydroxyacetone can be found in a number of food items such as asian pear, walnut, summer savory, and coconut. This makes dihydroxyacetone a potential biomarker for the consumption of these food products.
Dihydroxyacetone is a ketotriose consisting of acetone bearing hydroxy substituents at positions 1 and 3. The simplest member of the class of ketoses and the parent of the class of glycerones. It has a role as a metabolite, an antifungal agent, a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a ketotriose and a primary alpha-hydroxy ketone.
A ketotriose compound. Its addition to blood preservation solutions results in better maintenance of 2,3-diphosphoglycerate levels during storage. It is readily phosphorylated to dihydroxyacetone phosphate by triokinase in erythrocytes. In combination with naphthoquinones it acts as a sunscreening agent.
Solubility In water, 9.3X10+5 mg/L at 25 dege C
Soluble in ethanol, ethyl ether, acetone; insoluble in ligroin
Slowly soluble in 1 part water, 15 parts alcohol
Synonyms Bis(hydroxymethyl) Ketone; Chromelin; Dihydroxyacetone; Dihyxal; NSC 24343; Otan; Oxantin; Oxatone; Soleal; Triulose; Viticolor; α,α’-Dihydroxyacetone; 2-Propanone, 1,3-Dihydroxy-1,3-dihydroxy-2-propanone;
Vapor Pressure 4.35X10-5 mm Hg at 25 °C
PubChem Compound 13180982
Last Modified Nov 12 2021
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